molecular formula C8H12N4O B2425915 4-(Azidomethyl)-3-tert-butyl-1,2-oxazole CAS No. 2228678-11-1

4-(Azidomethyl)-3-tert-butyl-1,2-oxazole

Cat. No.: B2425915
CAS No.: 2228678-11-1
M. Wt: 180.211
InChI Key: ODONXKBPENKJGI-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-3-tert-butyl-1,2-oxazole is an organic compound that features an azide functional group attached to a methyl group, which is further connected to a tert-butyl group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)-3-tert-butyl-1,2-oxazole typically involves the introduction of the azide group through nucleophilic substitution reactions. One common method is the reaction of a halomethyl precursor with sodium azide in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions. The reaction proceeds as follows:

    Starting Material: 4-(Chloromethyl)-3-tert-butyl-1,2-oxazole

    Reagent: Sodium azide (NaN₃)

    Solvent: Dimethylformamide (DMF)

    Reaction Conditions: Stirring at room temperature for several hours

The reaction yields this compound with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the potentially hazardous azide reagents.

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-3-tert-butyl-1,2-oxazole can undergo various chemical reactions, including:

    Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution Reactions: The azide group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Cycloaddition: Copper(I) catalysts are commonly used for the Huisgen 1,3-dipolar cycloaddition reaction.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Various nucleophiles such as amines or thiols in polar solvents.

Major Products

    Cycloaddition: Formation of 1,2,3-triazoles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

4-(Azidomethyl)-3-tert-butyl-1,2-oxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and polymers.

    Biology: Employed in bioconjugation techniques for labeling biomolecules.

    Medicine: Potential use in drug discovery and development due to its ability to form bioactive triazoles.

    Industry: Utilized in the production of advanced materials with specific properties, such as cross-linked polymers.

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-3-tert-butyl-1,2-oxazole largely depends on the specific chemical reactions it undergoes. For instance, in cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes to form stable triazole rings. These triazole rings can interact with various biological targets, potentially leading to bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Azidomethyl)-1,2,3-triazole
  • 4-(Azidomethyl)-1,2,4-triazole
  • 4-(Azidomethyl)-1,3,5-triazine

Uniqueness

4-(Azidomethyl)-3-tert-butyl-1,2-oxazole is unique due to the presence of the tert-butyl group, which can influence the compound’s steric and electronic properties. This can affect its reactivity and the types of products formed in chemical reactions, making it distinct from other azidomethyl-substituted heterocycles.

Properties

IUPAC Name

4-(azidomethyl)-3-tert-butyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-8(2,3)7-6(4-10-12-9)5-13-11-7/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODONXKBPENKJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC=C1CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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